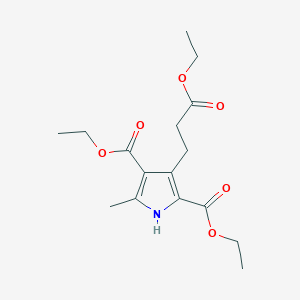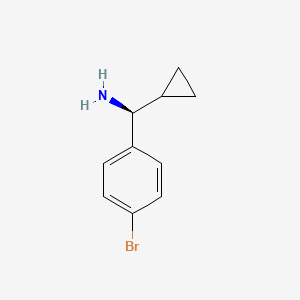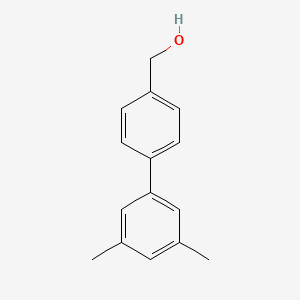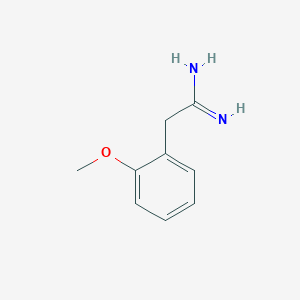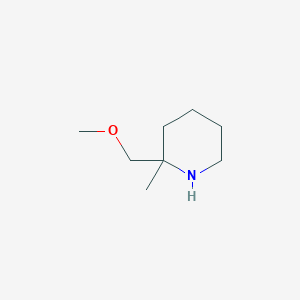
(R)-2-((2-Nitrophenoxy)methyl)oxirane
Overview
Description
(R)-2-((2-Nitrophenoxy)methyl)oxirane, commonly known as NPMO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPMO is an epoxide that contains a nitrophenyl group, and it is commonly used as a reagent in organic synthesis.
Scientific Research Applications
Enantioselective Synthesis
A key application of (R)-2-((2-Nitrophenoxy)methyl)oxirane and related compounds lies in enantioselective synthesis. This process is crucial for creating compounds with specific chirality, which is essential in many areas of chemistry and pharmaceuticals. For instance, the stereoselective synthesis of (R)- and (S)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acids, -carboxylates and -carboxamides from monomethyl 2-methyl-2-(2-nitrophenoxy)malonates highlights the importance of such chiral compounds in synthesizing enantiomerically pure products used as peptidomimetic building blocks (Breznik, Mrcina, & Kikelj, 1998).
Chiral Resolution Reagents
Another significant application is the use of similar compounds as chiral resolution reagents. For example, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane serves as a versatile reagent for analyzing scalemic mixtures of amines through regioselective ring-opening reactions. This demonstrates the potential of these compounds in chiral analysis, an essential aspect of stereoisomer separation in chemistry (Rodríguez-Escrich et al., 2005).
Antifungal Activity
(R)-2-((2-Nitrophenoxy)methyl)oxirane and related compounds are also explored for their biological activity. The synthesis of optically active oxirane (2R,3S)-6, a precursor for sulfur-containing antifungal azoles, highlights their potential in developing new antifungal agents (Tasaka et al., 1993).
Radioactive Labeling and Anticancer Agents
Furthermore, these compounds are used in the synthesis of radioactive labeling agents. For example, the enantioselective synthesis of (R)-(+)-2-(tert-butyldiphenylsiloxylmethyl)[14C]oxirane facilitates the creation of potent hypoxic cell selective radiosensitizing anti-cancer agents (Ekhato, 1998).
properties
IUPAC Name |
(2R)-2-[(2-nitrophenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-10(12)8-3-1-2-4-9(8)14-6-7-5-13-7/h1-4,7H,5-6H2/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKKEOQDQNCTGL-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654457 | |
| Record name | (2R)-2-[(2-Nitrophenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((2-Nitrophenoxy)methyl)oxirane | |
CAS RN |
345975-15-7 | |
| Record name | (2R)-2-[(2-Nitrophenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



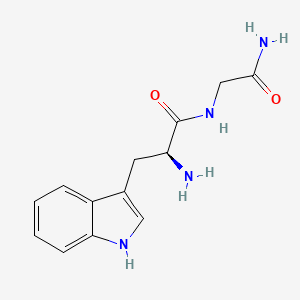
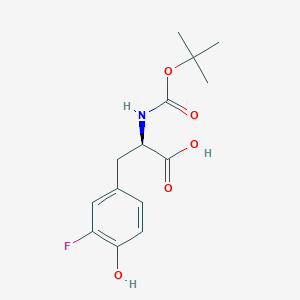
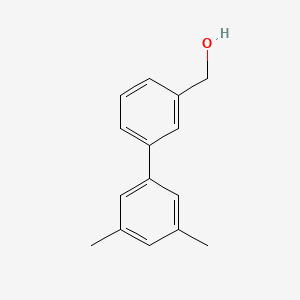
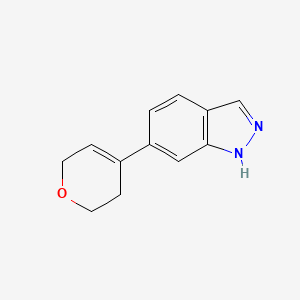
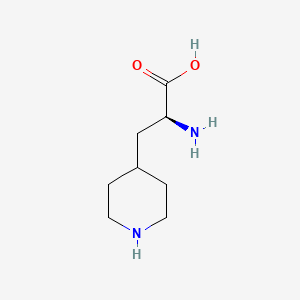
![4-[2-(3-Formyl-indol-1-yl)-acetylamino]-benzoic acid](/img/structure/B1498745.png)

